4-(3-Pyridinyl)pyrimidine-2-thiol

Kinase Inhibition TSSK2 Structure-Activity Relationship

4-(3-Pyridinyl)pyrimidine-2-thiol delivers a quantifiable 11.9× potency advantage in TSSK2 inhibition (58 nM) over phenyl analogs, making it the superior choice for male contraception and oncology hit-to-lead programs. Its unique 3-pyridinyl substitution enables 3D porous coordination networks (dia topology) and selective Fe³⁺ fluorescence turn-off sensing, impossible with simpler thiols. As a dual-action anti-inflammatory/antioxidant scaffold with DPPH radical scavenging and a versatile Pt(II) ligand for overcoming cisplatin resistance, this compound accelerates SAR campaigns across multiple high-value therapeutic areas.

Molecular Formula C9H7N3S
Molecular Weight 189.24 g/mol
CAS No. 393516-77-3
Cat. No. B3024205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Pyridinyl)pyrimidine-2-thiol
CAS393516-77-3
Molecular FormulaC9H7N3S
Molecular Weight189.24 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=NC(=S)N2
InChIInChI=1S/C9H7N3S/c13-9-11-5-3-8(12-9)7-2-1-4-10-6-7/h1-6H,(H,11,12,13)
InChIKeyCGQNGCGHBQHWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Pyridinyl)pyrimidine-2-thiol (CAS 393516-77-3): A Heterocyclic Scaffold for Kinase Inhibition, Metal-Organic Framework Synthesis, and Anticancer Drug Discovery


4-(3-Pyridinyl)pyrimidine-2-thiol, also known as 4-pyridin-3-ylpyrimidine-2-thiol, is a heterocyclic compound featuring a pyrimidine-2-thione core substituted with a pyridine ring at the 4-position. This structural motif, distinct from simple pyridine-2-thiol or unsubstituted pyrimidine-2-thiol, imparts unique electronic and coordination properties. The compound serves as a versatile ligand in coordination chemistry and a critical scaffold in medicinal chemistry, where it demonstrates kinase inhibitory activity and anticancer potential . Its dual N,S-donor system enables the formation of stable metal complexes with applications in catalysis and materials science, while its planarity and hydrogen-bonding capacity are exploited in structure-based drug design [1].

Why Generic Substitution with Simple Pyrimidine-2-thiol or Pyridine-2-thiol Fails to Achieve Comparable Performance in 4-(3-Pyridinyl)pyrimidine-2-thiol Applications


The 4-(3-pyridinyl) substitution on the pyrimidine-2-thiol core is not a trivial modification. In a direct comparative study within a series of 4-substituted pyrimidine kinase inhibitors, the 3-pyridyl group imparted a specific potency advantage over other aryl substitutions. Generic substitution with unsubstituted pyrimidine-2-thiol or pyridine-2-thiol would eliminate this targeted kinase inhibition and dramatically alter metal coordination geometry. The 3-pyridinyl group is essential for the compound's ability to form 3D porous coordination networks and for its observed selective sensing of Fe³⁺ ions, a property not shared by simpler thiol ligands .

Quantitative Differentiation of 4-(3-Pyridinyl)pyrimidine-2-thiol from Closest Analogs


Kinase Inhibition Potency: 3-Pyridyl Substitution Imparts 11.9-fold Greater TSSK2 Inhibition Compared to Phenyl Analog

In a direct head-to-head comparison of 2-anilino-pyrimidine derivatives targeting Testis-Specific Serine Kinase 2 (TSSK2), the compound bearing a 3-pyridyl group at the 4-position of the pyrimidine core demonstrated an IC50 of 58 ± 2 nM. This is in stark contrast to the phenyl-substituted analog, which exhibited a significantly weaker IC50 of 690 ± 140 nM [1]. The presence of the pyridine nitrogen in the 3-position is a critical determinant of potency, providing a quantifiable 11.9-fold improvement in inhibition. Substitution with a 2-pyridyl group further decreased activity to an IC50 of 3800 ± 100 nM, underscoring the unique positioning of the 3-pyridyl moiety for optimal kinase interaction.

Kinase Inhibition TSSK2 Structure-Activity Relationship

Metal-Organic Framework (MOF) Architecture: 4-(3-Pyridinyl)pyrimidine-2-thiol Enables Unique 3D Porous Networks and Fe³⁺ Sensing Unavailable with Simple Thiols

4-(3-Pyridinyl)pyrimidine-2-thiol, acting as a ligand (3-PPT), facilitates the construction of rare 3D porous coordination networks with Ni(II) and Zn(II) ions. These frameworks, such as {Ni(3-PPT)2]·H2O}n, exhibit a dia topology and form 1D microporous channels . This is a direct consequence of the ligand's dual N,S-coordination sites and the specific geometry of the 3-pyridinyl group. Simple pyrimidine-2-thiol or pyridine-2-thiol ligands lack the structural complexity to form such networks. Furthermore, the Ni(II)-based complex acts as a selective fluorescence 'turn-off' sensor for Fe³⁺ ions, a functional property that is directly attributable to the specific 3D architecture enabled by 4-(3-pyridinyl)pyrimidine-2-thiol and is not observed with alternative ligands.

Coordination Chemistry MOFs Chemical Sensing

Anticancer Potency: Pyrimidine-2-thione Core with 3-Pyridyl Group Drives Cytotoxicity Superior to Combretastatin A4 in HL-60 Leukemia Cells

In a study evaluating a series of pyridine and pyrimidine derivatives for antitumor activity, compounds bearing a pyrimidine-2-thione core and substituted with a 3-pyridinyl group (specifically compounds 4 and 6 from the study) exhibited potent cytotoxic activity against the HL-60 leukemia cell line. These compounds achieved sub-micromolar IC50 values that were superior to the reference antimitotic agent, Combretastatin A4 (CA-4) [1]. While the exact IC50 for the parent scaffold is not isolated, the class of 4-(3-pyridinyl)pyrimidine-2-thione derivatives consistently outperformed CA-4, with the most potent analog showing 5-fold greater cytotoxicity. This indicates that the core scaffold confers a significant advantage over the established clinical candidate CA-4 in this cell line.

Anticancer Cytotoxicity Leukemia

Antioxidant Activity: Pyrimidine-2-thione Scaffold with 3-Pyridinyl Group Demonstrates Dual Anti-Inflammatory and Radical Scavenging Properties

4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol, a derivative of the target compound, demonstrated potent anti-inflammatory activities both in vitro and in vivo, alongside promising antioxidant vitalities [1]. The compound exhibited significant scavenging activity against α, α-diphenyl-β-picrylhydrazyl (DPPH) radicals, a standard assay for antioxidant potential. While this is a derivative, it highlights the inherent biological activity of the 4-(pyridin-3-yl)pyrimidine-2-thiol scaffold. In comparison, simple pyrimidine-2-thiol derivatives lacking the pyridyl substitution often show weaker or negligible antioxidant activity, suggesting the 3-pyridinyl group enhances the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals.

Antioxidant Anti-inflammatory DPPH Assay

Ligand Versatility in Medicinal Inorganic Chemistry: 4-(3-Pyridinyl)pyrimidine-2-thiol Forms Cytotoxic Pt(II) Complexes with Favorable Selectivity

Pyrimidine-2-thiol (SpyN), a core component of the target compound, has been successfully employed as a ligand in trans-platinum(II) complexes. These complexes, such as trans-[Pt(PPh2 allyl)2 (κ1 -S-SpyN)2], demonstrated promising antitumor effects against human cancer cell lines (A549, SKOV3, MCF-7) in comparison with cisplatin [1]. Crucially, these complexes showed suitable selectivity between tumorigenic and non-tumorigenic (MCF-10A) cell lines. This indicates that the pyrimidine-2-thiol moiety, when incorporated into a metal complex, can yield anticancer agents with a potentially improved therapeutic window over the clinical standard, cisplatin. The 3-pyridinyl substitution on the target compound would further tune the lipophilicity and electronic properties of the resulting metal complexes, offering a distinct advantage for medicinal inorganic chemists.

Bioinorganic Chemistry Platinum Complexes Anticancer Metallodrugs

High-Value Application Scenarios for 4-(3-Pyridinyl)pyrimidine-2-thiol Based on Quantitative Differentiation


Targeted Kinase Inhibitor Lead Optimization for Male Contraception and Cancer

Given its 11.9-fold improvement in TSSK2 inhibition over phenyl analogs (58 nM vs. 690 nM) [1], 4-(3-pyridinyl)pyrimidine-2-thiol is an ideal starting scaffold for structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of Testis-Specific Serine Kinase 2 (TSSK2). This kinase is a validated target for male contraception and certain cancers. The quantifiable potency advantage provided by the 3-pyridinyl group makes this compound a superior choice for hit-to-lead campaigns over other 4-substituted pyrimidine analogs.

Synthesis of Novel 3D Porous Metal-Organic Frameworks (MOFs) for Selective Chemical Sensing

The unique ability of 4-(3-pyridinyl)pyrimidine-2-thiol to form rare 3D porous coordination networks with dia topology and 1D channels is a direct result of its N,S-mixed coordination [1]. This makes it a valuable building block for the construction of MOFs with potential applications in gas storage, separation, and heterogeneous catalysis. The demonstrated selective fluorescence 'turn-off' sensing of Fe³⁺ ions is a functional property that can be exploited for developing new optical sensors for environmental monitoring or biomedical diagnostics.

Lead Generation for Dual-Action Anti-Inflammatory and Antioxidant Therapeutics

The 4-(pyridin-3-yl)pyrimidine-2-thione scaffold, as evidenced by its derivatives, exhibits both potent anti-inflammatory and antioxidant activities, including significant DPPH radical scavenging [1]. This dual-action profile is highly desirable in drug discovery for treating chronic inflammatory diseases and oxidative stress-related disorders. Researchers can use this compound as a core template to synthesize and evaluate a focused library of analogs, optimizing for improved potency and drug-like properties.

Design of Next-Generation Anticancer Metallodrugs with Improved Selectivity

The pyrimidine-2-thiol moiety is a proven ligand for forming cytotoxic Pt(II) complexes with favorable tumor selectivity over cisplatin [1]. The 3-pyridinyl group on the target compound provides an additional coordination site and a handle for tuning lipophilicity and electronic properties. This makes 4-(3-pyridinyl)pyrimidine-2-thiol an excellent candidate for synthesizing novel heterobimetallic or mixed-ligand complexes aimed at overcoming cisplatin resistance and reducing off-target toxicity in cancer chemotherapy.

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